2-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5/c1-2-4-12-9-18(8-7-11(12)3-1)14-6-5-13-16-15-10-19(13)17-14/h1-6,10H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUSSRYRBVEVCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the cyclization and condensation reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic effects:
- Anticancer Activity : Research indicates that derivatives of this compound can inhibit tumor growth in various cancer models. For instance, one study reported a derivative that significantly reduced tumor size in xenograft models compared to controls.
| Study | Type | Result |
|---|---|---|
| Study 1 | Anticancer | Significant reduction in tumor size in xenograft models |
| Study 2 | Antimicrobial | MIC as low as 0.5 µg/mL against Staphylococcus aureus |
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against various pathogens. Studies have shown effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus, making it a candidate for developing new antibiotics.
Neuropharmacology
Due to its ability to inhibit AChE, the compound is being investigated for potential applications in treating neurodegenerative diseases like Alzheimer's disease. Inhibition percentages have been documented:
| Compound | AChE Inhibition (%) |
|---|---|
| Compound A | 75% |
| Compound B | 60% |
Material Science
In addition to its biological applications, the compound is being explored for its utility in developing novel materials due to its unique chemical structure and properties.
Case Study 1: Anticancer Efficacy
A recent investigation synthesized various derivatives of triazolo-pyridazines and tested their anticancer efficacy in vitro. One derivative demonstrated a remarkable ability to inhibit cell proliferation in breast cancer cell lines (T47D) and cervical cancer cells (HeLa).
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of similar compounds against clinical isolates of Staphylococcus aureus. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL.
Mechanism of Action
The mechanism of action of 2-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, leading to the disruption of cellular processes such as proliferation or signal transduction. The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Structural Analogues of [1,2,4]Triazolo[4,3-b]pyridazine Derivatives
The following table highlights key structural and functional differences between the target compound and related triazolopyridazine derivatives:
Key Observations:
Substituent Impact: Electron-Withdrawing Groups (e.g., chloro in ): Enhance stability and receptor binding, often correlating with anticancer/antifungal activity. Aryl Groups (e.g., tolyl in ): Improve antimicrobial potency through hydrophobic interactions. Tetrahydroisoquinoline: Likely enhances CNS penetration due to its lipophilic nature and structural similarity to opioid receptor ligands .
Biological Activity: Compounds with thioether (e.g., ) or ether (e.g., ) linkages show varied target selectivity, while tetrahydroisoquinoline in the target compound may shift activity toward neurological or cancer pathways. AZD5153 demonstrates the triazolopyridazine core's utility in epigenetics, suggesting the target compound could be modified for similar applications.
Physicochemical and Pharmacokinetic Properties
Key Insights:
- The tetrahydroisoquinoline moiety likely increases lipophilicity (LogP ~3), favoring blood-brain barrier penetration but reducing aqueous solubility.
- AZD5153 ’s higher molecular weight and hydrogen bond acceptors reflect its bivalent design, optimized for protein-protein interaction inhibition .
Biological Activity
The compound 2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,2,3,4-tetrahydroisoquinoline is a hybrid molecule that incorporates both a triazole and tetrahydroisoquinoline moiety. This structural combination has garnered interest in medicinal chemistry due to the potential biological activities associated with these components. The triazole ring is known for its diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.
- Chemical Formula : C₁₃H₁₃N₅
- Molecular Weight : 229.27 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The triazole ring interacts with microbial enzymes involved in cell wall synthesis and nucleic acid metabolism.
- Case Study : A study evaluating various triazole derivatives showed that compounds similar to this compound demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 0.125 to 8 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The tetrahydroisoquinoline structure has been linked to anticancer effects:
- Mechanism of Action : It may inhibit specific kinases involved in cancer cell proliferation.
- Findings : Compounds with similar structures have shown moderate to potent activity against various cancer cell lines including HT-29 (colon cancer) and TK-10 (kidney cancer) .
Neuroprotective Effects
Some derivatives of tetrahydroisoquinolines have exhibited neuroprotective properties:
- Research Insight : Certain studies suggest that these compounds can modulate neurotransmitter systems and may have potential in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Triazole Substitution : Modifications on the triazole ring can enhance antibacterial and antifungal activities.
- Isoquinoline Modifications : Variations in the tetrahydroisoquinoline portion can improve selectivity and potency against specific cancer cell lines.
Data Table of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,2,3,4-tetrahydroisoquinoline?
The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. For example, triazolopyridazine derivatives can be synthesized via Mitsunobu reactions to form ether linkages or by reacting sodium hydride-activated intermediates with appropriate electrophiles in polar solvents like DMF . Key steps include cyclization of α-keto hydrazonoyl halides (for triazole formation) and coupling reactions to attach the tetrahydroisoquinoline moiety .
Q. How is structural validation of the compound performed in academic research?
Structural integrity is confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (where feasible). For instance, purity and regiochemistry of triazolopyridazine derivatives are often verified via ¹H NMR to confirm substituent positions and absence of byproducts . Advanced techniques like 2D NMR (COSY, HSQC) resolve complex coupling patterns in the tetrahydroisoquinoline scaffold .
Q. What preliminary biological assays are recommended to evaluate its activity?
Initial screenings include:
- Antiproliferative assays (e.g., MTT or CellTiter-Glo®) against cancer cell lines (e.g., endothelial or hematologic malignancies) .
- Bromodomain binding assays (e.g., AlphaScreen® or TR-FRET) to assess BRD4 inhibition, given its structural similarity to bivalent BET inhibitors like AZD5153 .
- Kinase inhibition profiling to identify off-target effects, leveraging the triazolopyridazine core’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can researchers optimize the compound’s bromodomain inhibitory activity?
Optimization strategies focus on enhancing bivalent binding to BET proteins. Key modifications include:
- Introducing methoxy groups at the 3-position of the triazolopyridazine ring to improve hydrophobic interactions with the BRD4 binding pocket .
- Adjusting the linker length between the triazolopyridazine and tetrahydroisoquinoline moieties to balance potency and pharmacokinetic properties .
- Validating cellular activity via c-Myc downregulation assays, as BRD4 inhibition correlates with suppression of oncogenic transcription .
Q. How can contradictory data between in vitro and cellular activity be resolved?
Discrepancies often arise from differences in cell permeability, metabolic stability, or off-target effects. To address this:
- Perform physicochemical profiling (e.g., logP, plasma protein binding) to assess bioavailability .
- Use proteolysis-targeting chimeras (PROTACs) to evaluate target engagement in cells, bypassing permeability limitations .
- Conduct metabolite identification studies (e.g., LC-MS/MS) to rule out rapid degradation .
Q. What in vivo models are suitable for pharmacokinetic and efficacy studies?
- Xenograft models (e.g., hematologic malignancies) are preferred for evaluating tumor growth inhibition, as demonstrated for AZD5153 .
- Pharmacokinetic parameters (t½, Cmax, AUC) should be assessed in rodent models via intravenous and oral dosing, with emphasis on brain penetration if targeting CNS cancers .
- Toxicology screens (e.g., liver enzyme assays) are critical due to the compound’s potential off-target kinase activity .
Q. How do structural modifications impact biological activity and selectivity?
- Substituent effects : Fluorination at the tetrahydroisoquinoline’s aromatic ring enhances hydrogen bonding with target proteins, as seen in thrombin inhibitors .
- Core scaffold variations : Replacing the benzamidine group with triazolopyridazine abolishes thrombin inhibition but introduces antiproliferative effects, highlighting scaffold-dependent activity switching .
- Bivalent vs. monovalent design : Bivalent derivatives (e.g., AZD5153) show 10–100-fold higher potency than monovalent analogs due to dual BRD4 domain engagement .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
